4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC16205876
Molecular Formula: C12H7F3O2S
Molecular Weight: 272.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H7F3O2S |
---|---|
Molecular Weight | 272.24 g/mol |
IUPAC Name | 4-thiophen-2-yl-3-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C12H7F3O2S/c13-12(14,15)9-6-7(11(16)17)3-4-8(9)10-2-1-5-18-10/h1-6H,(H,16,17) |
Standard InChI Key | YCPLMVFYFPHNGX-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid belongs to the class of benzoic acid derivatives substituted with heterocyclic and fluorinated groups. Its IUPAC name, 4-thiophen-3-yl-3-(trifluoromethyl)benzoic acid, reflects the positions of the thiophene (at the 4-position) and trifluoromethyl (at the 3-position) groups on the benzene ring . The molecular formula confirms the presence of 12 carbon, 7 hydrogen, 3 fluorine, 2 oxygen, and 1 sulfur atoms .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 272.24 g/mol | |
Density | ||
Boiling Point | ||
SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CSC=C2 | |
InChIKey | CMMVEZZYOACBRY-UHFFFAOYSA-N |
Spectral Characterization
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The NMR spectrum exhibits characteristic signals for the thiophene protons () and the aromatic benzene ring () . The carbonyl group of the carboxylic acid appears as a singlet near in NMR and in NMR . IR spectroscopy confirms the presence of the carboxylic acid O–H stretch () and C=O stretch () .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid typically involves cross-coupling reactions between halogenated benzoic acids and thiophene derivatives. A reported method utilizes palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-4-(trifluoromethyl)benzoic acid and thiophen-3-ylboronic acid . Alternative approaches include rhodium(III)-catalyzed C–H activation reactions, where benzoic acids react with dioxazolones to form benzoxazinone intermediates .
Table 2: Optimization of Reaction Conditions for Benzoxazinone Synthesis
Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|
Rh(III) | DCE | 80°C | 64 |
Rh(III) | Toluene | 100°C | 58 |
Rh(III) | DMF | 120°C | 42 |
Reactivity in Medicinal Chemistry
The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a valuable scaffold in drug discovery. For example, analogs of 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid have been evaluated as HDAC inhibitors, with 11f (a thiophene-carboxyl derivative) showing IC values below against leukemia cell lines . The thiophene ring also participates in π-π stacking interactions with protein targets, improving binding affinity .
Applications in Materials Science
Aggregation-Induced Emission (AIE)
Benzoxazinones synthesized from 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid exhibit AIE properties, emitting intense fluorescence in aggregated states. Compound 3j, derived from this acid, shows a quantum yield () of 0.42 in the solid state, making it suitable for OLEDs and biosensors .
Coordination Chemistry
The carboxylic acid group enables coordination with metal ions. In rhodium(III) complexes, the deprotonated form of the acid acts as a bidentate ligand, facilitating C–H bond activation in catalytic cycles .
Future Directions
Further studies should explore enantioselective synthesis routes and the compound’s efficacy in targeting HDAC isoforms. Computational modeling could optimize its electronic properties for enhanced AIE performance .
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